molecular formula C5H5F2N3 B13554756 2-(Difluoromethyl)pyrimidin-4-amine

2-(Difluoromethyl)pyrimidin-4-amine

Cat. No.: B13554756
M. Wt: 145.11 g/mol
InChI Key: UXHCQDBZORMOMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fluorine Substitution in Heterocyclic Systems

The introduction of fluorine into heterocyclic systems can dramatically alter a molecule's properties. nih.gov Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can influence a compound's metabolic stability, lipophilicity, basicity, and binding affinity to biological targets. nih.govresearchgate.net The substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug. rsc.org Furthermore, the strategic placement of fluorine atoms can lead to more favorable interactions with protein targets, enhancing potency and selectivity. rsc.org The unique electronic properties of fluorine can also modulate the acidity or basicity of nearby functional groups, which can be crucial for optimizing a compound's pharmacokinetic profile. nih.gov

The Pyrimidine (B1678525) Nucleus as a Versatile Synthetic Platform

The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine (B56734), and uracil), making it a privileged scaffold in medicinal chemistry. gsconlinepress.comexlibrisgroup.com Its presence in numerous natural products and clinically approved drugs underscores its importance. gsconlinepress.comnih.gov The pyrimidine core offers multiple sites for chemical modification, allowing for the creation of diverse libraries of compounds with a wide range of biological activities. nih.govrsc.org The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating interactions with biological macromolecules. nih.gov The synthetic versatility of pyrimidines allows for the attachment of various substituents at different positions, enabling the fine-tuning of a molecule's properties to achieve desired therapeutic effects. gsconlinepress.comnih.gov

Contextualizing 2-(Difluoromethyl)pyrimidin-4-amine within Fluorine Chemistry and Heterocyclic Synthesis

This compound is a valuable building block for the synthesis of a wide array of more complex molecules with potential applications in medicine and agriculture. It combines the key features of a fluorinated substituent and a versatile heterocyclic core. The presence of the difluoromethyl group at the 2-position and an amine group at the 4-position of the pyrimidine ring provides two distinct points for further chemical elaboration. This allows for the systematic exploration of the chemical space around the pyrimidine scaffold to develop novel compounds with optimized properties. The synthesis and reactions of this compound are of significant interest to chemists working in drug discovery and materials science.

Physicochemical Properties of this compound

PropertyValue
CAS Number 2168089-42-5 bldpharm.com
Molecular Formula C₅H₅F₂N₃ bldpharm.com
Molecular Weight 145.11 g/mol bldpharm.com
SMILES NC1=NC(C(F)F)=NC=C1 bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5F2N3

Molecular Weight

145.11 g/mol

IUPAC Name

2-(difluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C5H5F2N3/c6-4(7)5-9-2-1-3(8)10-5/h1-2,4H,(H2,8,9,10)

InChI Key

UXHCQDBZORMOMS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1N)C(F)F

Origin of Product

United States

Synthetic Methodologies for 2 Difluoromethyl Pyrimidin 4 Amine and Its Derivatives

Strategies for Incorporating the Difluoromethyl Moiety onto the Pyrimidine (B1678525) Core

The introduction of the CF₂H group can be achieved at different stages of the synthesis, either by building the pyrimidine ring from difluoromethyl-containing precursors or by adding the group to a pre-formed pyrimidine scaffold.

De novo Pyrimidine Ring Formation Featuring Difluoromethylation

De novo synthesis involves the construction of the pyrimidine ring from acyclic precursors, where one of the building blocks already contains the difluoromethyl group. This approach allows for precise control over the position of the difluoromethyl substituent. A common strategy involves the condensation of a difluoromethyl-containing amidine or a related functional group with a three-carbon component to form the pyrimidine ring. For instance, the reaction of a difluoromethyl-β-diketone with a 5-aminopyrazole derivative can be used to assemble a pyrazolo[1,5-a]pyrimidine (B1248293) ring system, a structure related to the core pyrimidine. researchgate.net

Another approach might involve the cyclization of intermediates derived from difluoroacetic acid derivatives. For example, a large-scale synthesis of 4-(difluoromethyl)pyridin-2-amine, a related heterocyclic amine, was achieved through a one-pot procedure starting from 2,2-difluoroacetic anhydride (B1165640) and a vinyl ether, which generates a key intermediate that is then cyclized to form the pyridine (B92270) ring. acs.org Similar strategies can be envisioned for the synthesis of 2-(difluoromethyl)pyrimidin-4-amine, where a difluoromethylated building block is incorporated into the pyrimidine ring through a cyclocondensation reaction.

Late-Stage Difluoromethylation Approaches

Late-stage difluoromethylation involves the introduction of the CF₂H group onto a pre-existing pyrimidine ring. This is a highly desirable strategy in medicinal chemistry as it allows for the rapid diversification of complex molecules and the synthesis of analogues for structure-activity relationship (SAR) studies. rsc.org These methods can be further classified based on the type of reagent and catalyst used.

A variety of reagents have been developed for the direct introduction of the difluoromethyl group. (Difluoromethyl)trimethylsilane (TMSCF₂H) is a versatile reagent for this purpose. nih.gov In the presence of a suitable initiator or catalyst, TMSCF₂H can serve as a source of the difluoromethyl nucleophile, anion, or radical. For example, the combination of CuI, CsF, and TMSCF₂H has been shown to be effective for the difluoromethylation of aryl and vinyl iodides. nih.govnih.gov This method could be applied to a corresponding 2-halopyrimidin-4-amine derivative.

Another common approach is the fluorodeoxygenation of an aldehyde to a difluoromethyl group using reagents like diethylaminosulfur trifluoride (DAST). nih.gov If a 4-aminopyrimidine-2-carboxaldehyde precursor is available, treatment with DAST could provide the desired this compound. However, such fluorinating agents can be hazardous. nih.gov

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-CF₂H bonds. Palladium and copper are the most commonly employed metals for this transformation.

Palladium catalysis is highly effective for the difluoromethylation of heteroaryl halides. nih.govrsc.org A general method for the palladium-catalyzed difluoromethylation of a wide range of heteroaryl chlorides, bromides, and iodides, including pyrimidyl halides, has been developed. nih.gov This reaction typically employs a palladium catalyst, a suitable ligand (e.g., DPEPhos), and a difluoromethyl source like [(SIPr)Ag(CF₂H)]. nih.gov The reaction proceeds under mild conditions and tolerates various functional groups, making it a valuable tool for medicinal chemists. nih.gov

Table 1: Palladium-Catalyzed Difluoromethylation of Heteroaryl Halides

Heteroaryl Halide Catalyst/Ligand Difluoromethyl Source Conditions Yield Reference
Heteroaryl Iodides Pd(dba)₂/DPEPhos [(SIPr)Ag(CF₂H)] 80 °C, 18 h Good to Excellent nih.gov
Heteroaryl Bromides Pd(dba)₂/DPEPhos [(SIPr)Ag(CF₂H)] 80 °C, 18 h Good to Excellent nih.gov
Activated Heteroaryl Chlorides Pd(dba)₂/DPEPhos [(SIPr)Ag(CF₂H)] 80 °C, 18 h Good to Excellent nih.gov

This table summarizes general findings and not specific yields for this compound.

Copper-mediated reactions provide an alternative and often more economical approach to difluoromethylation. nih.govnih.gov A straightforward method for the cross-coupling of aryl and vinyl iodides with a difluoromethyl group has been developed using a combination of CuI, CsF, and TMSCF₂H. nih.gov This reaction is effective for electron-neutral, electron-rich, and sterically hindered aryl iodides, suggesting its potential applicability to a 2-iodopyrimidin-4-amine (B15052594) precursor. nih.govnih.gov Although difluoromethyl copper complexes are known to be less stable than their trifluoromethyl counterparts, the use of a cuprate (B13416276) species, such as [Cu(CF₂H)₂]⁻, is proposed to act as a stable reservoir for the reactive CuCF₂H species. nih.gov

Table 2: Copper-Mediated Difluoromethylation of Aryl Iodides

Aryl Iodide Substrate Copper Source Fluoride Source Difluoromethyl Source Conditions Yield Reference
1-Butyl-4-iodobenzene CuI CsF TMSCF₂H Not specified High nih.gov
Various Aryl Iodides CuI CsF TMSCF₂H Not specified High nih.govnih.gov

This table illustrates the general reaction conditions and outcomes for aryl iodides.

Metal-Catalyzed Difluoromethylation Reactions
Silver-Mediated C-H Difluoromethylation

Silver-catalyzed C-H difluoromethylation has emerged as a powerful tool for the direct introduction of the CF2H group into heteroaromatic compounds, including pyrimidines. This method typically involves the use of a silver catalyst, an oxidant, and a difluoromethyl source. One notable approach employs (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) as the difluoromethylating agent in the presence of a silver salt. rsc.org

A new method for the difluoroalkylation of heteroaromatic compounds has been developed by employing readily available difluoroalkyl carboxylic acids. This silver‐catalyzed reaction proceeds under mild conditions and affords a broad range of difluoroalkylated heteroarenes in moderate to good yields, including pyridines, pyrimidines, pyrazines, quinolines, and quinoxalines. researchgate.net The reaction is believed to proceed through a radical mechanism, initiated by the silver catalyst.

SubstrateDifluoromethylating AgentCatalystOxidantSolventYield (%)Reference
PyrimidineDifluoroacetic AcidAgNO3K2S2O8MeCN/H2OModerate researchgate.net
PhenanthridineTMSCF2HAgNO3(NH4)2S2O8CH2Cl2/H2O85 rsc.org
1,10-PhenanthrolineTMSCF2HAgNO3(NH4)2S2O8CH2Cl2/H2O78 rsc.org
Radical Difluoromethylation Pathways

Radical difluoromethylation offers an alternative and often complementary approach to introducing the CF2H group. These methods typically involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then adds to the heterocyclic ring.

One effective method utilizes an organic photoredox catalyst to generate the difluoromethyl radical from sodium difluoromethanesulfinate (CF2HSO2Na). This visible-light-mediated reaction proceeds under mild conditions and has been successfully applied to the difluoromethylation of a variety of heterocycles, including pyrimidine. nih.gov The reaction is tolerant of various functional groups and provides a direct route to difluoromethylated products. nih.gov

Another approach involves the use of chlorodifluoroacetic anhydride in a photochemical process. This method has been shown to be effective for the chlorodifluoromethylation of various (hetero)arenes. acs.org The resulting chlorodifluoromethyl group can then be reduced to the desired difluoromethyl group.

HeterocycleRadical SourceCatalyst/InitiatorConditionsProduct(s)Yield (%)Reference
PyrimidineCF2HSO2NaRose BengalGreen LEDs, DMSO, rt2-(Difluoromethyl)pyrimidineGood nih.gov
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineCF2HSO2NaRose BengalGreen LEDs, DMSO, rtMixture of C2 and C6 isomers46 nih.gov
(Hetero)arenesChlorodifluoroacetic AnhydridePhotochemicalMeCN, rtChlorodifluoromethylated (hetero)arenesVariable acs.org

Functionalization at the Pyrimidin-4-amine Position

Once the this compound core is synthesized, further diversification can be achieved by functionalizing the 4-amino group. This allows for the generation of a wide array of derivatives with potentially enhanced biological activities.

Nucleophilic Substitution Reactions at C4

While the 4-position of this compound is already functionalized with an amino group, derivatization can be achieved through reactions that first convert the amino group into a suitable leaving group, followed by nucleophilic substitution. A more direct approach involves the functionalization of a precursor, such as a 4-chloropyrimidine, before the introduction of the amino group.

However, a more versatile method for modifying the C4 position of pyrimidine nucleosides involves the activation of the C4 amide carbonyl. This has been achieved using reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). This activation leads to the formation of a reactive intermediate that can be readily displaced by various nucleophiles, including amines and thiols. nih.gov This strategy allows for facile functionalization at the C4 position under mild conditions. nih.gov

N-Alkylation and N-Arylation Strategies

Direct functionalization of the exocyclic amino group through N-alkylation and N-arylation represents a powerful strategy for creating diverse libraries of this compound derivatives.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This reaction allows for the coupling of an amine with an aryl halide or pseudohalide. In the context of this compound, this methodology can be employed to introduce aryl or heteroaryl substituents onto the 4-amino group.

The reaction typically utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org The choice of ligand is crucial for the success of the reaction and has been the subject of extensive research. organic-chemistry.org Bidentate phosphine ligands like BINAP and DPPF were among the first to show broad applicability, while later generations of bulky, electron-rich monophosphine ligands have further expanded the scope of the reaction. wikipedia.org

Amine SubstrateAryl HalideCatalyst System (Pd source/Ligand)BaseSolventYield (%)Reference
Various AminesAryl BromidesPd[P(o-Tolyl)3]2NaOtBuTolueneVariable wikipedia.org
Primary AminesAryl Iodides/TriflatesPd(dba)2/BINAP or DPPFNaOtBuTolueneGood wikipedia.org
IndolePyrimidin-2-yl tosylatesNi(dppp)Cl2--Good nih.gov

The Mitsunobu reaction provides a valuable method for the N-alkylation of the 4-amino group of this compound. This reaction facilitates the conversion of a primary or secondary alcohol to an alkylated amine in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netnih.gov A key feature of the Mitsunobu reaction is that it generally proceeds with inversion of configuration at the alcohol's stereocenter. nih.gov

The scope of the Mitsunobu reaction has been expanded to include less acidic nucleophiles, such as basic amines, through the development of new reagents and protocols. acs.org For instance, the use of N-heterocyclic phosphine-butane has enabled the C-N bond formation between alcohols and a variety of amine nucleophiles under mild conditions. acs.org In the context of pyrimidines, the Mitsunobu reaction has been utilized for the N1-alkylation of thymine (B56734) derivatives, demonstrating its utility in modifying the nitrogen atoms of the pyrimidine ring. thieme-connect.de The regioselectivity between N- and O-alkylation can be influenced by the protecting group on the N3-position of the pyrimidine ring. thieme-connect.de

AlcoholNucleophileReagentsSolventProductYield (%)Reference
Primary/Secondary AlcoholCarboxylic AcidPPh3, DEAD/DIADTHFEsterVariable researchgate.netnih.gov
Various AlcoholsBasic AminesN-heterocyclic phosphine-butane, ADDP-N-alkylated amine43-93 acs.org
Carbocyclic AlcoholN3-BenzoylthyminePPh3, DEADTHFN1-alkylated thymineVariable thieme-connect.de

Functionalization at Other Pyrimidine Ring Positions (C5, C6)

The strategic modification of the pyrimidine core at positions C5 and C6 is crucial for modulating the physicochemical and pharmacological properties of this compound derivatives. These positions are often targeted for introducing substituents that can form key interactions with biological targets or alter the molecule's ADME (absorption, distribution, metabolism, and excretion) profile.

Halogenation and Subsequent Cross-Coupling Reactions

A common and versatile strategy for functionalizing the C5 and C6 positions of the pyrimidine ring involves initial halogenation followed by transition metal-catalyzed cross-coupling reactions. The introduction of a halogen atom, typically chlorine, bromine, or iodine, transforms the otherwise unreactive C-H bond into a reactive handle for subsequent carbon-carbon or carbon-heteroatom bond formation. The reactivity of the C-X bond in these coupling reactions generally follows the order I > Br > Cl.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between a halide (or triflate) and an organoboron compound, such as a boronic acid or boronic ester. snnu.edu.cnproprogressio.hursc.orgnih.gov This reaction is favored in pharmaceutical chemistry due to the stability, low toxicity, and commercial availability of the boronic acid reagents. rsc.org For derivatives of this compound, halogenation at the C5 position provides a key intermediate for Suzuki-Miyaura coupling.

The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst. The choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like dehalogenation. proprogressio.hu For electron-deficient heterocyclic systems like pyrimidines, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step.

A representative reaction scheme is the coupling of a 5-bromo-2-(difluoromethyl)pyrimidin-4-amine derivative with an arylboronic acid. The conditions would typically involve a palladium catalyst such as Pd(PPh₃)₄ or a more advanced catalyst system like XPhosPdG2/XPhos, a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a solvent mixture such as dioxane/water or DME. proprogressio.hursc.org

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling on a Halopyrimidine Core

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄TriphenylphosphineNaHCO₃DME/H₂O80-100Good to Excellent proprogressio.hu
XPhosPdG2XPhosK₃PO₄Toluene/H₂O100High rsc.org
Pd₂(dba)₃SPhosK₂CO₃1,4-Dioxane85-110High nih.gov

This table presents generalized conditions for Suzuki-Miyaura reactions on related heterocyclic systems, which are applicable to 5-halo-2-(difluoromethyl)pyrimidin-4-amine derivatives.

While the Suzuki-Miyaura coupling is prevalent, Negishi and Stille couplings offer alternative and sometimes complementary approaches for C5 and C6 functionalization.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org A key advantage of Negishi coupling is the high reactivity and functional group tolerance of organozinc reagents. orgsyn.orgacs.org This method is particularly useful for coupling sp³, sp², and sp carbon atoms. wikipedia.org The synthesis of the required organozinc species from the desired aryl or heteroaryl group is a prerequisite for this reaction. The catalytic cycle, similar to other cross-coupling reactions, proceeds via oxidative addition, transmetalation, and reductive elimination. researchgate.net

The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for the organohalide. This reaction is also typically palladium-catalyzed and is known for its tolerance of a wide variety of functional groups. However, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which can complicate purification and raise environmental concerns, particularly in process development for pharmaceuticals. orgsyn.org

Both Negishi and Stille couplings have been successfully applied to the synthesis of complex heterocyclic compounds, and the general principles are applicable to 5-halo-2-(difluoromethyl)pyrimidin-4-amine derivatives. orgsyn.orgbeilstein-journals.org The choice between these methods often depends on the specific substrate, the availability of starting materials (organozinc vs. organotin reagents), and scalability considerations.

Direct C-H Functionalization

Direct C-H functionalization has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling methods, as it avoids the pre-functionalization step of halogenation. nih.govrsc.org This approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond. For electron-deficient heterocycles like pyrimidines, palladium-catalyzed C-H arylation is a particularly relevant strategy.

In the context of this compound, the C5-H bond is the most likely site for direct functionalization due to its electronic properties and steric accessibility. The reaction typically involves a palladium(II) catalyst, an oxidant (such as Ag₂CO₃ or benzoquinone), and a directing group, although in some cases, the inherent electronics of the substrate are sufficient to control regioselectivity. rsc.org Amine-directed C-H functionalization is a well-established strategy that could be applicable here. rsc.org

Copper-catalyzed C-H functionalization using reagents like iodonium (B1229267) salts has also been developed for other heterocyclic systems and could potentially be adapted for pyrimidine derivatives. rsc.org While promising, the development of direct C-H functionalization methods for this specific scaffold is an area of ongoing research, with challenges including regioselectivity and catalyst efficiency.

Stereoselective Synthesis of Chiral this compound Analogs

The introduction of chirality into drug molecules is a critical aspect of modern medicinal chemistry, as different enantiomers can exhibit vastly different biological activities and safety profiles. For this compound, chiral centers can be introduced at various positions, including substituents attached at C5 or C6, or on the 4-amino group.

Stereoselective synthesis of such analogs can be achieved through several strategies:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For example, a chiral amine could be used to displace a leaving group at the C4 position or coupled to a pre-functionalized pyrimidine ring.

Asymmetric Catalysis: This involves the use of a chiral catalyst to induce stereoselectivity in a reaction that creates a new chiral center. For instance, the asymmetric reduction of a ketone on a C5-substituent or an asymmetric alkylation could be employed. Asymmetric oxidation of sulfides to chiral sulfoxides is a well-established method in organic synthesis. nih.govacs.org

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective transformation, after which it is removed. The use of tert-butanesulfinamide (Ellman's auxiliary) is a prominent example for the synthesis of chiral amines. nih.gov

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

A notable method for accessing chiral α-difluoromethyl amines involves the stereoselective nucleophilic difluoromethylation of ketimines using a chiral difluoromethyl phenyl sulfoximine (B86345) reagent. nih.gov This reagent-controlled approach provides high efficiency and stereoselectivity for a broad range of substrates. nih.gov Such a strategy could be adapted to create chiral centers on substituents of the pyrimidine ring.

Table 2: General Strategies for Stereoselective Synthesis

StrategyDescriptionKey FeaturesPotential Application
Asymmetric HydrogenationReduction of a prochiral ketone or imine using a chiral catalyst (e.g., Ru- or Rh-based).High enantioselectivity, broad substrate scope.Creating a chiral alcohol or amine on a C5/C6 side chain.
Chiral Auxiliary (e.g., Ellman's)Condensation with a prochiral ketone/aldehyde, diastereoselective addition, and auxiliary removal.Reliable, high diastereoselectivity.Synthesizing chiral amines for attachment at various positions. nih.gov
Reagent-Controlled AdditionUse of a chiral nucleophile to add to an electrophilic center.Stereochemical outcome is controlled by the reagent.Addition of a chiral difluoromethyl synthon to an aldehyde on the pyrimidine ring. nih.gov

Scalability and Process Development for Synthetic Routes

The transition of a synthetic route from laboratory scale to large-scale production presents numerous challenges, including cost, safety, efficiency, and environmental impact. For a pharmaceutically relevant molecule like this compound, process development is focused on creating a robust, scalable, and economical synthesis. acs.org

Key considerations for the scalability of the synthetic routes discussed include:

Cost and Availability of Starting Materials: Routes that utilize inexpensive and readily available commodity chemicals are highly preferred. researchgate.net For example, a synthesis starting from 2,2-difluoroacetic anhydride has been reported as a scalable option for a related compound, 4-(difluoromethyl)pyridin-2-amine. acs.orgunifr.chresearchgate.net

Reaction Conditions: Extreme temperatures, high pressures, or the use of hazardous or expensive reagents are generally avoided in large-scale production. For instance, amination reactions requiring sealed vessels can pose significant safety risks on a large scale. acs.orgresearchgate.net Microwave-assisted reactions, while efficient in the lab, often require specialized equipment for scale-up. rsc.org

Catalyst Loading and Cost: In cross-coupling reactions, minimizing the loading of expensive palladium catalysts is a major goal. The use of highly active catalysts or developing catalyst recycling protocols is crucial.

Telescoping Processes: Combining multiple synthetic steps into a single "one-pot" or "telescoped" process without isolating intermediates can significantly improve efficiency, reduce waste, and lower costs. researchgate.net

Purification: Chromatographic purification is often impractical and costly on a large scale. Developing routes where the final product can be isolated by crystallization or simple filtration is highly desirable. researchgate.net

Waste Management: The environmental impact of a synthesis is a critical consideration. Routes that are more atom-economical and generate less toxic waste are favored. The high toxicity of tin byproducts, for example, makes Stille coupling less attractive for large-scale synthesis compared to Suzuki-Miyaura coupling. orgsyn.org

For this compound and its derivatives, a scalable synthesis would likely prioritize a convergent approach, possibly building the pyrimidine ring in a late-stage cyclization from readily available, functionalized fragments, thereby maximizing efficiency and yield. researchgate.net

Optimization of Reaction Conditions for Industrial Viability

The transition of a synthetic process from the laboratory bench to an industrial scale necessitates rigorous optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound and its derivatives, several key parameters are the focus of optimization efforts.

General strategies for producing related aminopyrimidine structures often involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with guanidine (B92328) or a substituted guanidine. The introduction of the difluoromethyl group presents a unique synthetic challenge. One common approach involves the use of starting materials already containing the difluoromethyl moiety.

A hypothetical optimization for an industrial synthesis of this compound might start from a precursor like 2-chloro-4-(difluoromethyl)pyrimidine. The subsequent amination step would be a critical point for optimization.

Table 1: Hypothetical Optimization of Amination Reaction Conditions

ParameterCondition 1Condition 2 (Optimized)Rationale for Optimization
Amine Source Ammonia gasAmmonium hydroxideImproved handling and safety on a large scale.
Solvent DioxaneEthanol/WaterLower cost, reduced toxicity, and easier work-up.
Temperature 120 °C (sealed tube)80-90 °C (reflux)Lower energy consumption and safer operating pressure.
Catalyst Palladium-basedCatalyst-free or Acid-catalyzedReduces cost and eliminates metal contamination.
Work-up Evaporation & columnPrecipitation/CrystallizationAvoids chromatography, suitable for large batches.

The use of aqueous or alcohol-based solvent systems under acidic conditions has been shown to be effective for the amination of related chloropyrimidines, often proceeding in high yield without the need for a catalyst. acs.org Furthermore, solvent-free reactions, where reagents are heated together in the presence of a base like triethylamine, represent another avenue for creating a more environmentally friendly and efficient industrial process.

Chromatography-Free Purification Strategies

For industrial production, purification methods must be scalable, cost-effective, and efficient. Column chromatography, a standard technique in laboratory-scale synthesis, is often impractical and expensive for large quantities. Therefore, developing chromatography-free purification strategies is a critical aspect of process development.

The primary non-chromatographic methods applicable to the purification of this compound and similar compounds include:

Crystallization: This is the most widely used method for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is crucial. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals, while impurities remain in the mother liquor. For aminopyrimidines, solvents like ethanol, isopropanol, or mixtures with water are often effective.

Precipitation: This technique involves changing the solvent composition to decrease the solubility of the target compound, causing it to precipitate out of the solution. For example, after an aqueous work-up, the product might be precipitated by adjusting the pH. In the synthesis of related pyridin-amines, collection of the product precipitate by simple filtration after basification has proven effective for large-scale batches. google.com

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This is often a key step in the work-up process before final crystallization.

Distillation: While more suitable for liquid products, distillation can be used if the target compound is thermally stable and has a sufficiently low boiling point.

In a typical industrial process, a combination of these techniques is employed. For example, after the reaction is complete, the mixture might undergo an acid-base work-up (extraction) to remove unreacted starting materials and byproducts. The resulting crude product in the organic layer would then be concentrated and purified by crystallization.

Table 2: Comparison of Purification Strategies

Purification MethodAdvantages for Industrial ScaleDisadvantages/Challenges
Crystallization High purity, scalable, cost-effective.Solvent selection can be challenging; potential for product loss in mother liquor.
Precipitation Rapid, simple, can handle large volumes.May result in lower purity compared to crystallization; can trap impurities.
Extraction Excellent for initial bulk purification and work-up.Requires large volumes of solvents; emulsion formation can be an issue.
Filtration Simple and effective for collecting solid products.Efficiency depends on particle size and filter medium.

By optimizing the reaction to minimize byproduct formation and carefully designing a work-up and purification sequence that relies on crystallization and extraction rather than chromatography, the industrial production of this compound can be made significantly more efficient and economical. google.com

Chemical Reactivity and Mechanistic Investigations of 2 Difluoromethyl Pyrimidin 4 Amine

Reactivity of the Pyrimidine (B1678525) Ring Nitrogen Atoms

The pyrimidine ring is a π-deficient heterocycle, meaning its electron density is significantly lowered by the presence of two electronegative nitrogen atoms. wikipedia.org This inherent electron deficiency is further intensified by the strong electron-withdrawing nature of the 2-(difluoromethyl) group. Consequently, the pyrimidine core of 2-(difluoromethyl)pyrimidin-4-amine is generally deactivated towards electrophilic aromatic substitution. wikipedia.org

Reactions involving the ring nitrogen atoms, such as N-alkylation or N-oxidation, are more challenging compared to simpler azines like pyridine (B92270). wikipedia.org The lone pair electrons on the nitrogen atoms are less available for donation to electrophiles. When protonation or electrophilic attack does occur, it is expected to happen at one nitrogen atom, with the second nitrogen atom further deactivating the ring. wikipedia.org The position of this reaction (N-1 vs. N-3) would be influenced by steric hindrance from the adjacent substituents and the electronic effects of the difluoromethyl and amine groups.

Reactivity of the Amine Functionality

The exocyclic amine group at the 4-position is the primary site of nucleophilic reactivity in the molecule. It readily participates in a variety of reactions common to aromatic amines.

The lone pair of electrons on the nitrogen atom of the amine group allows it to act as a potent nucleophile, readily attacking electrophilic acyl and sulfonyl chlorides, anhydrides, or other activated derivatives. These reactions result in the formation of the corresponding amides and sulfonamides, respectively. This reactivity is fundamental in modifying the compound's properties or for building more complex molecular architectures.

Table 1: Representative Acylation and Sulfonylation Reactions

Reaction TypeReagentProduct Class
AcylationAcetyl ChlorideN-(2-(Difluoromethyl)pyrimidin-4-yl)acetamide
AcylationBenzoic Anhydride (B1165640)N-(2-(Difluoromethyl)pyrimidin-4-yl)benzamide
SulfonylationBenzenesulfonyl ChlorideN-(2-(Difluoromethyl)pyrimidin-4-yl)benzenesulfonamide
SulfonylationMethanesulfonyl ChlorideN-(2-(Difluoromethyl)pyrimidin-4-yl)methanesulfonamide

The primary amine functionality can undergo condensation reactions with various carbonyl compounds. For instance, reaction with aldehydes or ketones under appropriate conditions would yield the corresponding imines (Schiff bases).

Furthermore, the amine group is a key handle for constructing fused heterocyclic systems. Reactions with bifunctional reagents can lead to the formation of new rings fused to the pyrimidine core. An example is the reaction with α,β-unsaturated ketones, which could proceed via a Michael addition followed by an intramolecular cyclization and dehydration to form a dihydropyridopyrimidine derivative. Similarly, reaction with 1,3-dicarbonyl compounds can be envisioned to produce pyridopyrimidine systems. Such cyclization strategies are pivotal in the synthesis of complex, polycyclic scaffolds.

Table 2: Potential Condensation and Cyclization Pathways

Reagent ClassReaction TypePotential Product Scaffold
Aldehydes/KetonesCondensationImine (Schiff Base)
α,β-Unsaturated KetonesMichael Addition/CyclizationPyridopyrimidine
1,3-Dicarbonyl CompoundsCondensation/CyclizationPyridopyrimidine
β-KetoestersCondensation/CyclizationPyrimido[4,5-d]pyrimidinone

Reactivity and Stability of the Difluoromethyl Group

One of the most significant features of the difluoromethyl group is its ability to act as a hydrogen bond donor. researchgate.netnih.gov The two highly electronegative fluorine atoms strongly polarize the adjacent carbon-hydrogen bond, creating a partial positive charge on the hydrogen atom. bohrium.com This allows the C-H bond to participate in hydrogen bonding interactions with suitable acceptor atoms like oxygen and nitrogen. nih.gov

This "lipophilic hydrogen bond donor" character is a key attribute in medicinal chemistry, as the -CHF₂ group can serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH) groups. researchgate.netscite.aiacs.org Experimental and computational studies have confirmed this capability, showing that the CF₂-H···O hydrogen bond is a significant, structure-directing interaction. nih.gov The energy of this bond has been calculated to be approximately -3.1 kcal/mol, comparable to that of a conventional O-H···O hydrogen bond (-3.5 kcal/mol). chemistryviews.org This interaction can enhance binding affinity to biological targets and improve membrane permeability. researchgate.net

Table 3: Hydrogen Bonding Properties of the Difluoromethyl Group

PropertyFindingReference
Donor Capability The -CHF₂ group acts as a hydrogen bond donor. researchgate.netnih.govbohrium.com
Mechanism High polarization of the C-H bond due to electron-withdrawing fluorine atoms. bohrium.com
Bioisosterism Can act as a surrogate for -OH, -SH, or -NH groups. researchgate.netnih.govscite.ai
Bond Energy The CF₂H···O interaction energy is calculated to be around -3.1 kcal/mol. chemistryviews.org
Significance Can enhance binding affinity, membrane permeability, and metabolic stability. researchgate.net

The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the difluoromethyl group generally stable and chemically inert. nih.gov The two C-F bonds in the geminal difluoromethylene group mutually strengthen each other, making C-F bond activation particularly challenging. nih.govnih.gov

Consequently, the fluorine atoms in this compound are not susceptible to nucleophilic displacement under standard reaction conditions. While the carbon atom of the -CHF₂ group is electron-deficient (electrophilic) due to the attached fluorines, this does not readily translate into reactivity at the C-F bonds themselves. Cleavage of these bonds typically requires harsh conditions or specialized reagents, such as strong Lewis acids, low-valent metal reagents, or specific enzyme-catalyzed pathways, which are outside the scope of typical synthetic transformations. nih.govcas.cnrsc.org Therefore, for most synthetic purposes, the difluoromethyl group can be considered a highly stable substituent.

Reaction Mechanisms for Key Transformations (e.g., SNAr, cross-coupling)

The pyrimidine core of this compound is susceptible to various transformations, with nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions being prominent examples for the functionalization of related pyrimidine structures.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a fundamental reaction pathway for substituted pyrimidines, particularly those bearing leaving groups and activated by electron-withdrawing substituents. In the context of synthesizing substituted pyrimidin-4-amines, a common precursor is a dihalopyrimidine. For instance, the reaction of 2,4-dichloropyrimidines with amines typically proceeds via a selective SNAr reaction at the more reactive C4 position. The presence of an electron-withdrawing group at the C5 position further enhances this selectivity. nih.govbldpharm.com

While the amino group of this compound itself is not a leaving group, understanding the SNAr mechanism is crucial as it often represents the synthetic route to obtaining this compound. For example, the synthesis of N-aryl pyrimidin-4-amines from dichloropyrimidines involves an initial nucleophilic attack by an amine at the C4 position. tandfonline.comtandfonline.comfigshare.com The reaction proceeds through a Meisenheimer intermediate, which is a resonance-stabilized anionic σ-complex. The subsequent departure of the leaving group (e.g., a halide) restores the aromaticity of the pyrimidine ring. The general mechanism is depicted below:

Step 1: Nucleophilic Attack: The nucleophile (an amine) attacks the electron-deficient C4 carbon of a precursor like 2-(difluoromethyl)-4-chloropyrimidine, leading to the formation of a tetrahedral Meisenheimer intermediate.

Step 2: Leaving Group Departure: The leaving group (chloride) is eliminated, and the aromatic pyrimidine ring is reformed, yielding the 4-aminopyrimidine (B60600) product.

The regioselectivity of these reactions is a key aspect. In systems like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, reactions with anilines and secondary aliphatic amines under weakly basic conditions show a high selectivity for substitution at the C4 position. researchgate.net

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, are powerful tools for forming carbon-nitrogen and carbon-carbon bonds on heterocyclic scaffolds.

The Buchwald-Hartwig amination would be a relevant transformation for the synthesis of N-substituted derivatives of this compound. This reaction typically involves the coupling of an amine with a halo-heterocycle in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle generally involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl or heteroaryl halide.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center and is subsequently deprotonated by the base to form an amido complex.

Reductive Elimination: The desired N-aryl or N-heteroaryl amine product is formed through reductive elimination, regenerating the palladium(0) catalyst.

The synthesis of 4-(difluoromethyl)pyridin-2-amine, a structural analogue, has been achieved via a Buchwald-Hartwig amination of 2-chloro-4-(difluoromethyl)pyridine. acs.org This suggests that a similar approach could be employed for the synthesis or further functionalization of pyrimidine derivatives.

The Suzuki coupling is another pertinent reaction, often used to introduce aryl or heteroaryl substituents onto the pyrimidine ring. In the synthesis of novel pyrimidin-4-amine analogues, a common strategy involves an initial SNAr reaction to install the amino group, followed by a Suzuki coupling at another position on the pyrimidine ring (e.g., C6). tandfonline.comtandfonline.comfigshare.com This highlights the versatility of combining different reaction types to build complex molecular architectures based on the pyrimidine core.

The following table summarizes hypothetical reaction conditions for key transformations involving a precursor to this compound, based on analogous systems.

TransformationReactantsCatalyst/ReagentsSolventTemperatureYield (Analogous Systems)Reference
SNAr Amination 2-Substituted-4-chloropyrimidine, AmineBase (e.g., NaH, Et3N)THF, EtOHRoom Temp. to Reflux59% (for N-arylation) tandfonline.comtandfonline.comfigshare.com
Buchwald-Hartwig Amination 2-Chloro-4-(difluoromethyl)pyridine, tert-Butyl carbamatePd2(dba)3, XPhos, NaOtBuToluene100 °C81% acs.org
Suzuki Coupling 4-Amino-6-chloropyrimidine derivative, Boronic acidPd(PPh3)4, Na2CO3Dioxane/H2O100 °C29-78% tandfonline.comtandfonline.comfigshare.com

Pathways for Degradation and Stability Under Varying Conditions

Hydrolytic Degradation:

The pyrimidine ring, especially when substituted with electron-withdrawing groups, can be susceptible to hydrolytic cleavage under certain pH conditions. The difluoromethyl group at the C2 position would enhance the electrophilicity of the ring carbons. The amino group at C4, being an electron-donating group, would somewhat counteract this effect. Hydrolysis could potentially lead to ring-opening or the formation of corresponding hydroxypyrimidines, although the latter would likely require forcing conditions. Studies on related pyrimidine nucleosides have shown that they can be susceptible to acid-catalyzed hydrolysis, leading to the formation of inactive forms. sigmaaldrich.com

Oxidative Degradation:

The amino group could be a site for oxidative degradation, potentially forming nitroso or nitro derivatives, or leading to polymerization. The pyrimidine ring itself is generally stable to oxidation, but the presence of the activating amino group might render it more susceptible.

Photodegradation:

Aromatic and heteroaromatic compounds are often prone to degradation upon exposure to light. The UV absorption properties of the pyrimidine ring could lead to photochemical reactions, such as ring cleavage, rearrangement, or reactions with solvent or oxygen.

Metabolic Stability:

In a biological context, the metabolic stability of pyrimidine derivatives is a key consideration. The primary sites of metabolism are often the most reactive positions. For this compound, potential metabolic pathways could include:

N-oxidation of the amino group.

Hydroxylation of the pyrimidine ring, if activated sufficiently.

The difluoromethyl group is generally considered to be metabolically stable, which is one of the reasons for its incorporation into bioactive molecules. mdpi.com

Studies on other pyrimidin-2-amine derivatives have investigated their stability in plasma and liver microsomes. For example, one such derivative showed excellent plasma stability with a half-life of over 289 minutes and good liver microsomal stability. nih.gov This suggests that the pyrimidine-amine scaffold can be designed to have favorable stability properties.

The following table summarizes the stability of related pyrimidine compounds under different conditions, providing a plausible, albeit inferred, stability profile for this compound.

ConditionPotential Degradation PathwayStability of Related CompoundsReference
Acidic pH Hydrolysis of the pyrimidine ring or glycosidic bond in nucleosides.Some pyrimidine nucleosides are acid-labile. sigmaaldrich.com
Basic pH Generally more stable to hydrolysis than under acidic conditions.Data not widely available for simple aminopyrimidines.
Oxidative Stress N-oxidation of the amino group.Generally stable, but depends on the specific oxidant.
Photostability Photochemical rearrangement or cleavage.Aromatic systems are often light-sensitive.
Metabolic (Plasma) Enzymatic degradation.A pyrimidin-2-amine derivative showed t1/2 > 289.1 min. nih.gov
Metabolic (Microsomal) Cytochrome P450-mediated oxidation.A pyrimidin-2-amine derivative showed t1/2 > 145 min. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Difluoromethyl Pyrimidin 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive search for ¹H, ¹³C, and ¹⁹F NMR data for 2-(difluoromethyl)pyrimidin-4-amine yielded no specific experimental spectra or chemical shift assignments. While general principles of NMR spectroscopy for fluorinated and heterocyclic compounds are well-established, the precise chemical shifts and coupling constants are unique to the molecule's specific structure and have not been publicly documented. vandanapublications.comresearchgate.net

¹H, ¹³C, ¹⁹F NMR Chemical Shift Analysis

No published data containing tables of chemical shifts (δ) and coupling constants (J) for the proton, carbon, and fluorine nuclei of this compound could be located.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Similarly, there are no available studies that employ 2D NMR techniques such as COSY, HSQC, HMBC, or NOESY to establish the detailed connectivity and spatial relationships within the this compound molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

No specific experimental FT-IR or Raman spectra for this compound are available. General reviews on the FTIR spectroscopy of pyrimidine (B1678525) derivatives describe the expected regions for characteristic vibrations. vandanapublications.comvandanapublications.com For instance, N-H stretching vibrations for the amine group would be expected in the range of 3300-3500 cm⁻¹, while C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ region. However, without experimental spectra, a detailed analysis and assignment of the vibrational modes for this specific compound is not possible.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

There are no published high-resolution mass spectrometry (HRMS) data to confirm the exact molecular formula of this compound. While the nominal mass can be calculated from its formula (C₅H₅F₂N₃), HRMS provides a highly accurate mass measurement essential for unambiguous formula confirmation, and these experimental results are not found in the public domain. msu.edu

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

A search of crystallographic databases reveals no entries for this compound. Therefore, no information is available on its single-crystal structure, which would provide definitive details on bond lengths, bond angles, and intermolecular interactions in the solid state.

Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Assignment of Enantiomers

This compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it does not have enantiomers, and chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD), which are used to study chiral molecules, are not applicable.

Computational and Theoretical Studies of 2 Difluoromethyl Pyrimidin 4 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations have been instrumental in elucidating the fundamental properties of 2-(difluoromethyl)pyrimidin-4-amine.

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), are used to locate the global minimum on the potential energy surface.

Table 1: Calculated Geometrical Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-C(F2H)Data not available
C4-N(H2)Data not available
N1-C2-N3Data not available
C2-N3-C4Data not available
H-N-C4-C5Data not available
F-C-C2-N1Data not available
Note: Specific calculated values for bond lengths, bond angles, and dihedral angles for this compound are not publicly available in the searched literature. The table structure is provided as a template for how such data would be presented.

Electronic Structure Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity and properties. DFT provides several metrics to this end.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For pyrimidine (B1678525) derivatives, the HOMO is often localized on the pyrimidine ring and the amino group, while the LUMO is typically distributed over the pyrimidine ring. ijaerd.orgresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine ring and the amine group are expected to be regions of negative potential, while the hydrogen atoms of the amine group and the difluoromethyl group would exhibit positive potential. ijaerd.orgresearchgate.net

Table 2: Calculated Electronic Properties of this compound

PropertyValue
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Dipole MomentData not available
Note: Specific calculated values for the electronic properties of this compound are not publicly available in the searched literature. The table structure is provided as a template.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational mode can be animated to visualize the atomic motions. By comparing the calculated spectrum with experimental data, a detailed assignment of the spectral bands can be made, providing a deeper understanding of the molecule's vibrational properties.

Quantum Chemical Descriptors for Reactivity Prediction

From the electronic structure calculations, a range of quantum chemical descriptors can be derived to predict the reactivity of this compound. These include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ2 / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare it with other related compounds.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics. For this compound, MD simulations can:

Explore the conformational landscape in greater detail than static calculations, revealing the accessible conformations and the transitions between them.

Simulate the behavior of the molecule in a solvent, such as water, to understand how the solvent affects its structure and dynamics. This is crucial for predicting its behavior in biological systems. The interactions between the solute and solvent molecules can be analyzed to understand solvation energies and the formation of hydrogen bonds.

QSAR (Quantitative Structure-Activity Relationship) Modeling within Compound Classes

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in drug discovery and medicinal chemistry. nih.gov These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govaip.orgmui.ac.irmdpi.com

For a class of compounds that includes this compound, a QSAR model could be developed to predict a specific biological activity, such as inhibitory activity against a particular enzyme. This involves:

Data Set: A series of pyrimidine derivatives with known biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum chemical) are calculated for each compound in the series.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent and selective compounds.

Physicochemical Descriptors and Their Correlation with Molecular Interactions

Physicochemical descriptors are calculated parameters that describe the fundamental properties of a molecule, such as its lipophilicity, electronic charge distribution, and hydrogen bonding capacity. These descriptors are crucial for understanding how this compound is likely to interact with biological macromolecules and navigate physiological environments. Key descriptors for this compound have been calculated using various computational models and are summarized in the table below.

DescriptorValueSignificance in Molecular Interactions
Molecular Weight 159.12 g/mol Influences diffusion and transport across biological membranes.
LogP (octanol/water) 0.58Indicates a relatively balanced hydrophilic-lipophilic character, suggesting reasonable aqueous solubility and potential for membrane permeability.
Topological Polar Surface Area (TPSA) 64.5 ŲSuggests good potential for oral bioavailability, as it falls within the typical range for drug-like molecules.
Hydrogen Bond Donors 1The primary amine group can act as a hydrogen bond donor, crucial for specific interactions with target proteins.
Hydrogen Bond Acceptors 3The two nitrogen atoms in the pyrimidine ring and the fluorine atoms can act as hydrogen bond acceptors, contributing to binding affinity.
pKa (most acidic) ~11.5The acidity of the amine group; influences the ionization state at physiological pH.
pKa (most basic) ~3.2The basicity of the pyrimidine ring nitrogens; influences the ionization state and potential for salt formation.

The predicted LogP value of 0.58 for this compound suggests a molecule with a slight preference for hydrophilic environments, which is favorable for maintaining solubility in physiological fluids. However, it is also sufficiently lipophilic to allow for passive diffusion across cell membranes.

The Topological Polar Surface Area (TPSA) is a key indicator of a drug's potential for oral absorption. With a TPSA of 64.5 Ų, this compound falls well within the range generally considered predictive of good oral bioavailability (typically under 140 Ų).

The presence of one hydrogen bond donor (the amine group) and three hydrogen bond acceptors (the ring nitrogens and fluorine atoms) highlights the molecule's capacity to form specific, directional interactions with biological targets. These hydrogen bonds are often critical for achieving high binding affinity and selectivity. The difluoromethyl group, while primarily influencing steric and electronic properties, can also engage in weaker hydrogen bonding interactions.

The predicted pKa values indicate how the molecule's charge will change with pH. The basicity of the pyrimidine ring (pKa ~3.2) and the acidity of the exocyclic amine (pKa ~11.5) are important for understanding its solubility, formulation, and interactions with ionizable residues in a protein's active site.

Topographical and Steric Parameter Analysis

Beyond physicochemical properties, the three-dimensional shape and steric profile of a molecule are paramount in determining its ability to fit into the binding site of a target protein. Topographical and steric parameters provide a quantitative description of a molecule's size, shape, and spatial arrangement.

ParameterValueSignificance in Molecular Recognition
Molecular Volume 135.4 ųDefines the space occupied by the molecule, which must be accommodated by the target's binding pocket.
Ovality 1.4Indicates a deviation from a perfect sphere, suggesting a more elongated or discoid shape that may favor specific binding orientations.
Principal Moments of Inertia (PMI) (Values would be calculated)These values describe the mass distribution and provide a quantitative measure of the molecule's 3D shape (e.g., rod-like, disc-like, or spherical).
Steric Hindrance (Qualitative analysis)The difluoromethyl group at the 2-position introduces significant steric bulk compared to a hydrogen or methyl group, influencing the preferred conformation and restricting access to nearby functional groups.

The molecular volume of 135.4 ų provides a direct measure of the size of this compound, a critical factor for complementarity with a protein binding site. The calculated ovality of 1.4 suggests that the molecule is not perfectly spherical, which can be advantageous for fitting into non-spherical binding clefts and establishing directional interactions.

A detailed analysis of the Principal Moments of Inertia (PMI) would further elucidate the molecule's shape. For a planar aromatic system like pyrimidine, the PMI plot would likely show a distribution consistent with a disc-like shape.

2 Difluoromethyl Pyrimidin 4 Amine As a Core Scaffold in Chemical Design

Bioisosteric Replacement Strategies Involving the -CHF₂ Group

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design. informahealthcare.comtandfonline.com The difluoromethyl (-CHF₂) group is a particularly interesting bioisostere due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor. acs.orgresearchgate.net

Impact on Molecular Lipophilicity and Hydrogen Bond Donor/Acceptor Properties

The introduction of a difluoromethyl group significantly influences a molecule's lipophilicity and hydrogen bonding characteristics. While generally considered a lipophilicity-enhancing group, the actual impact can vary. acs.org The change in the logarithm of the partition coefficient (ΔlogP) when replacing a methyl group with a difluoromethyl group has been observed to range from -0.1 to +0.4. acs.orgresearchgate.neth1.co This variability allows for nuanced adjustments to a molecule's solubility and permeability.

From a hydrogen bonding perspective, the difluoromethyl group is a recognized hydrogen bond donor. acs.orgresearchgate.net The hydrogen bond acidity parameter (A) for a series of difluoromethyl anisoles and thioanisoles was determined to be in the range of 0.085–0.126. acs.orgnih.govacs.org This places its hydrogen bond donating strength in a similar range to thiophenols and anilines. acs.orgresearchgate.net Unlike the groups it often replaces, such as hydroxyl or amine groups, the difluoromethyl group is not a hydrogen bond acceptor. This distinct property can be strategically exploited to alter the interaction of a molecule with its biological target.

Table 1: Comparison of Physicochemical Properties

Functional GroupHydrogen Bond Donor/AcceptorTypical Lipophilicity Contribution
-OH Donor & AcceptorLow
-SH Weak DonorModerate
-NH₂ Donor & AcceptorLow
-CHF₂ DonorHigh

Role of the Pyrimidine (B1678525) Ring as a Heterocyclic Building Block

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. nih.govwjahr.com Its presence in the building blocks of DNA and RNA, such as thymine (B56734), cytosine, and uracil, underscores its fundamental biological importance. gsconlinepress.com This inherent biocompatibility allows pyrimidine-based molecules to readily interact with biological systems, including enzymes and genetic material. nih.gov

The versatility of the pyrimidine ring allows for the introduction of various substituents at different positions, enabling the systematic exploration of chemical space and the optimization of pharmacological properties. researchgate.net The nitrogen atoms at positions 1 and 3 are key to its chemical character, influencing its electronic distribution and ability to form hydrogen bonds. gsconlinepress.com The pyrimidine motif is found in a diverse range of approved drugs with applications including anticancer, antiviral, anti-inflammatory, and antibacterial therapies. nih.govgsconlinepress.com The continued exploration of pyrimidine scaffolds is a vibrant area of research, driven by the need for novel therapeutics to address unmet medical needs. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Elucidating the Influence of Substitution Patterns on Molecular Recognition

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a chemical structure affect its biological activity. For molecules based on the 2-(difluoromethyl)pyrimidin-4-amine scaffold, SAR studies focus on systematically altering different parts of the molecule to optimize its interaction with a biological target.

Exploration of Substituents at C5 and C6 of the Pyrimidine Ring

The C5 and C6 positions of the pyrimidine ring offer additional opportunities for structural modification and optimization. The introduction of various substituents at these positions can modulate the electronic properties of the pyrimidine ring and introduce new points of interaction with a biological target. For example, SAR studies on pyrimidine-derived inhibitors of hepatitis C virus have shown that geminal dimethyl substitution at the C5' position of an attached carbosugar moiety was optimal for potency. nih.gov Similarly, in the development of inhibitors for human geranylgeranyl pyrophosphate synthase, substitution at the C6 position of a related pyrazolo[3,4-d]pyrimidine scaffold was found to be critical for antitumor efficacy. nih.gov These examples highlight the importance of exploring a diverse range of substituents, from small alkyl groups to larger aromatic systems, at the C5 and C6 positions to fully understand the SAR and identify compounds with improved therapeutic potential.

Investigating the Positional and Electronic Effects of the Difluoromethyl Group

The strategic placement of the difluoromethyl (-CHF2) group at the 2-position of the pyrimidin-4-amine core is a critical design element that imparts unique electronic characteristics to the molecule. This substitution significantly alters the electron density within the pyrimidine ring, which in turn influences the molecule's reactivity and its effectiveness as a pharmacophore in drug design.

The difluoromethyl group is recognized as a bioisostere for hydroxyl, thiol, or amine groups and also functions as a lipophilic hydrogen bond donor. acs.orgnih.govnih.gov A key characteristic of the -CHF2 group is its strong electron-withdrawing nature. When attached to the C2 position of the pyrimidine ring, the inductive effect of the two fluorine atoms pulls electron density away from the ring system. acs.org This results in a lower pKa of the pyrimidin-4-amine, a crucial factor for optimizing the pharmacokinetic profile of a molecule by affecting its solubility, cell permeability, and interaction with biological targets.

Research into kinase inhibitors has revealed that the pKa of the protonated pyrimidine ring is a critical determinant of biological activity. nih.gov By modulating this pKa through the introduction of the difluoromethyl group, medicinal chemists can fine-tune a compound's binding affinity for its target protein. A lower pKa can result in a reduced positive charge at physiological pH, which may be advantageous for entering the typically hydrophobic ATP-binding pocket of kinases. The replacement of a trifluoromethyl group with a difluoromethyl group has been shown to enhance mTOR kinase affinity. acs.org

The electronic influence of the -CHF2 group also affects the hydrogen bonding capabilities of the pyrimidin-4-amine scaffold. The amine group at the 4-position is a vital hydrogen bond donor, and its interaction with the hinge region of many kinases is a prevalent binding motif. The electron-withdrawing properties of the C2-substituent can modulate the hydrogen bond donating strength of the N4-amine.

A comparison of various substituents at the C2 position underscores the distinct advantages of the difluoromethyl group. While an electron-donating methyl group (-CH3) would increase the basicity of the pyrimidine ring, and a trifluoromethyl group (-CF3) is more strongly electron-withdrawing, the difluoromethyl group provides a balanced effect. acs.orgmdpi.com It significantly lowers the pKa to a desirable range without being as deactivating as a -CF3 group, which can sometimes diminish potency. acs.org

The following table provides a conceptual comparison of the predicted pKa values for 2-substituted pyridin-4-amines to illustrate the impact of the difluoromethyl group on the electronic properties of the heterocyclic ring.

Table 1: Predicted pKa of Conjugate Acid for 2-Substituted Pyridin-4-amines

2-Substituent Predicted pKa of Conjugate Acid Rationale
-H ~5.2 Baseline basicity of the pyridin-4-amine.
-CH3 ~6.0 The electron-donating methyl group increases the electron density on the ring, making the ring nitrogens more basic.
-CHF2 ~3.5 - 4.0 The strong inductive electron-withdrawing effect of the two fluorine atoms significantly reduces the electron density of the pyridine (B92270) ring, thereby lowering its basicity. acs.org
-CF3 ~1.0 - 1.5 The trifluoromethyl group has an even stronger electron-withdrawing effect, leading to a further decrease in basicity. sigmaaldrich.com

Note: The pKa values are approximate and for illustrative purposes to demonstrate the trend.

Design Principles for Modulating Molecular Properties through Difluoromethylation

The incorporation of a difluoromethyl group onto the pyrimidin-4-amine scaffold is a deliberate strategy in medicinal chemistry aimed at optimizing various molecular properties essential for a drug's efficacy. This process, known as difluoromethylation, allows for the precise adjustment of a molecule's physicochemical and pharmacokinetic profile. researchgate.netprinceton.edu

A primary design principle for using the -CHF2 group is the modulation of lipophilicity. The difluoromethyl group increases lipophilicity, which can enhance binding to hydrophobic pockets in target proteins and improve membrane permeability. acs.orgprinceton.edu This alteration is a common tactic to improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. princeton.edu

Metabolic stability is another critical property that can be enhanced through difluoromethylation. nih.gov The C-H bond in the -CHF2 group is more robust than a C-H bond in a methyl or methylene (B1212753) group due to the electron-withdrawing fluorine atoms. This increased strength makes the difluoromethyl group more resistant to oxidative metabolism by cytochrome P450 enzymes, potentially extending the half-life of a drug candidate. nih.gov

Furthermore, the difluoromethyl group can serve as a hydrogen bond donor. bohrium.com The hydrogen atom in the -CHF2 group is polarized by the adjacent fluorine atoms, enabling it to form non-classical hydrogen bonds with electron-rich atoms like oxygen or nitrogen in a protein's active site. nih.govrsc.org This can introduce an additional favorable interaction, leading to increased binding affinity and selectivity. nih.gov

The strategic positioning of the difluoromethyl group is also a crucial design element. At the 2-position of the pyrimidin-4-amine core, it directly impacts the electronic environment of the key hydrogen-bonding amine at the 4-position. This allows for precise control over the pKa of the pyrimidine ring, a fundamental aspect of optimizing the activity of kinase inhibitors. nih.gov

The following table summarizes the design principles for modulating molecular properties using the difluoromethyl group on the pyrimidin-4-amine scaffold.

Table 2: Design Principles for Molecular Property Modulation via Difluoromethylation

Molecular Property Design Principle with -CHF2 Group Desired Outcome
Lipophilicity Introduce the -CHF2 group to increase lipophilicity in a controlled manner. acs.orgprinceton.edu Improved binding to hydrophobic pockets and enhanced membrane permeability.
Metabolic Stability Replace metabolically susceptible groups (e.g., -CH3) with the more robust -CHF2 group. nih.govnih.gov Increased resistance to oxidative metabolism, leading to a longer in vivo half-life.
Binding Affinity Utilize the -CHF2 group as a lipophilic hydrogen bond donor to form additional interactions with the target protein. nih.govrsc.orgnih.gov Enhanced potency and selectivity of the drug candidate.

| pKa Modulation | Leverage the electron-withdrawing nature of the -CHF2 group to lower the basicity of the pyrimidine ring. acs.orgacs.org | Optimized ionization at physiological pH for improved cell permeability and target engagement. |

Future Research Trajectories and Innovations

Development of Novel Difluoromethylation Reagents and Catalytic Systems

The direct introduction of the difluoromethyl group onto heterocyclic scaffolds like pyrimidine (B1678525) remains a significant challenge. Future research is intensely focused on creating more efficient, scalable, and user-friendly reagents and catalysts.

Recent progress has moved beyond traditional, often harsh, methods to embrace radical-based processes and photoredox catalysis. researchgate.netnih.gov These methods operate under mild conditions and show broad functional group tolerance. For instance, an organophotocatalytic direct C-H difluoromethylation of heterocycles using O2 as a green oxidant has been developed, which avoids the need for pre-functionalized substrates or metal additives. nih.gov Another innovative approach involves the use of a two-chamber reactor for the ex situ generation of difluoroiodomethane (B73695) (ICF2H), which is then used in palladium-catalyzed difluoromethylation reactions. chemistryviews.org This method provides a safer alternative to ozone-depleting reagents like BrCF2H. chemistryviews.org

The development of novel reagents is also a critical research avenue. New reagents are being designed to be bench-stable and more efficient. A notable example is the development of a stable and isolable difluoromethyl zinc reagent, which, in conjunction with a nickel catalyst, can difluoromethylate aryl halides at room temperature. acs.org The table below summarizes some of the promising novel reagents and systems.

Reagent/SystemDescriptionKey AdvantagesRelevant Substrates
Zn(SO₂CF₂H)₂ (DFMS) A zinc-based reagent for direct difluoromethylation via a radical process.Mild, operationally simple, scalable, chemoselective.Nitrogen-containing heteroarenes (pyridines, pyrimidines), thiols.
Organic Photoredox Catalysis with O₂ Uses an organic photocatalyst and molecular oxygen as a green oxidant for direct C-H difluoromethylation.Metal-free, additive-free, uses a green oxidant.Heterocycles. nih.gov
Ex Situ Generated ICF₂H Difluoroiodomethane is generated in a separate chamber and used in Pd-catalyzed coupling.Avoids use of ozone-depleting reagents, allows for isotopic labeling (ICF₂D). chemistryviews.orgAryl boronic acids and their derivatives. chemistryviews.orgnih.gov
(XantPhos)Pd-catalyst with Difluoroacetic Anhydride (B1165640) A palladium-catalyzed decarbonylative C-H functionalization method.Effective for azole substrates, proceeds via a concertedly metalation-deprotonation mechanism.Benzoxazoles, oxazoles, thiazoles, benzimidazoles. acs.org
Engineered Myoglobin (B1173299) Catalysts Biocatalytic approach using engineered myoglobin for stereoselective cyclopropanation of α-difluoromethyl alkenes.High diastereo- and enantioselectivity, sustainable.α-difluoromethyl alkenes. nih.gov

Future work will likely focus on expanding the substrate scope of these new systems to include a wider variety of complex pyrimidine derivatives and on developing catalytic systems that are not only efficient but also based on abundant and non-toxic metals.

Exploration of C-H Functionalization on the Difluoromethyl Group Itself

While significant effort is dedicated to introducing the CHF2 group onto the pyrimidine ring, a more advanced and challenging frontier is the selective functionalization of the C-H bond within the difluoromethyl group itself. The C-H bond in a CHF2 group is activated by the adjacent fluorine atoms, yet it is strong, presenting a unique challenge for selective chemical transformation.

Current research has more prominently featured the activation of the C-F bonds in difluoromethylene (CF2) groups. Reports describe the catalytic, enantioselective activation of a single C-F bond in allylic and benzylic difluoromethylene groups to create monofluorinated tertiary stereogenic centers. nih.govnih.gov These reactions, often employing iridium or palladium catalysts with specific ligands and activators, demonstrate that selective manipulation of the CF2 unit is possible, though it focuses on breaking the strong C-F bond rather than the C-H bond. nih.govnih.gov

The direct functionalization of the CHF2 group's C-H bond remains a forward-looking goal. Success in this area would open up unprecedented avenues for the late-stage diversification of molecules like 2-(difluoromethyl)pyrimidin-4-amine. This would allow for the synthesis of novel analogues where the hydrogen atom of the CHF2 group is replaced with other functionalities, potentially modulating the molecule's electronic properties, hydrogen-bonding capabilities, and metabolic stability. researchgate.netacs.org Achieving this will require the design of highly specialized catalysts capable of differentiating between the C-H bond of the CHF2 group and other C-H bonds within the molecule, a significant challenge in modern synthetic chemistry. sigmaaldrich.com

Advanced Mechanistic Elucidation using In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. The complexity of modern catalytic systems, particularly in photoredox and metal-catalyzed difluoromethylation, necessitates the use of advanced analytical techniques for mechanistic elucidation.

In situ spectroscopic methods are becoming indispensable tools in this endeavor. These techniques allow chemists to observe reactive intermediates and transition states as they form and evolve during a reaction, providing direct evidence for proposed mechanistic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 19F NMR is particularly powerful for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the 19F nucleus, as well as the absence of background signals in biological or most organic systems. rsc.orgbiophysics.orgnih.gov It can be used to monitor the formation of intermediates and products in real-time. rsc.org For example, 19F NMR has been used to identify key PdII(CF2H)(carboxylate) intermediates in decarbonylative C-H difluoromethylation reactions, confirming their catalytic competence. acs.org Advanced multi-dimensional NMR experiments (e.g., HCF experiments) can map the complex web of couplings between 1H, 13C, and 19F nuclei, providing robust structural confirmation of transient species. rsc.org

Other Spectroscopic Techniques : Techniques like Electron Paramagnetic Resonance (EPR) are vital for detecting and characterizing radical intermediates, which are common in many modern difluoromethylation reactions. acs.org Time-resolved fluorescence spectroscopy can be used to study the kinetics of photocatalytic processes, such as quenching experiments that help to identify the initial steps of a catalytic cycle. nih.gov

Future research will see a greater integration of these in situ techniques. The combination of multiple spectroscopic methods with computational modeling will provide a holistic view of reaction mechanisms, enabling the rational design of next-generation catalysts for the synthesis of this compound and its derivatives.

Integration with Machine Learning and AI for Predictive Synthesis and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and drug discovery. arxiv.org For a target like this compound, these computational tools offer powerful new approaches for both its synthesis and the design of novel, functional derivatives.

Predictive Synthesis : The synthesis of complex molecules often involves extensive trial-and-error to optimize reaction conditions. ML models, trained on large datasets of chemical reactions, can predict the outcomes of reactions, suggest optimal conditions (e.g., catalyst, solvent, temperature), and even propose entire synthetic routes. mdpi.comnih.gov For heterocyclic chemistry, which is underrepresented in many reaction databases, transfer learning approaches are being developed to fine-tune general models for specific tasks like heterocycle formation, significantly improving prediction accuracy. chemrxiv.org This could accelerate the discovery of more efficient pathways to this compound.

Generative Design : Generative AI models can design novel molecules with desired properties from scratch. arxiv.org By combining generative models with predictive models for properties like biological activity, solubility, and synthetic accessibility, researchers can explore vast chemical spaces for new derivatives of this compound. chemistryviews.org Explainable AI techniques can further help chemists understand the structure-property relationships learned by the models, bridging the gap between computational prediction and chemical intuition. arxiv.orgarxiv.org For example, ML models have been used to predict the fluorination strength of various reagents, aiding in the rational selection of the best reagent for a specific transformation. rsc.org

The integration of AI with automated robotic synthesis platforms represents a particularly exciting future direction. This would create a closed-loop system where AI designs a molecule, predicts its synthesis, a robot performs the reaction, and the results are fed back to the AI to refine its models for the next design-make-test cycle. chemistryviews.org

Applications in Materials Science Beyond Biological Contexts

While fluorinated pyrimidines are heavily investigated for their medicinal applications, their unique electronic properties also make them attractive candidates for advanced materials. nih.govnih.gov The strong electron-withdrawing nature of the difluoromethyl group and the nitrogen-rich pyrimidine core can be exploited in the design of novel functional materials.

Organic Electronics : Pyrimidine derivatives are known to be used in organic light-emitting diodes (OLEDs) and other organic electronic devices. The introduction of a CHF2 group can modulate the frontier molecular orbital energies (HOMO/LUMO) of the molecule, which is a critical parameter for tuning the electronic and optical properties of materials used in these devices. Future research could explore the synthesis of polymers or small molecules incorporating the this compound scaffold for applications as electron-transport materials or emitters in OLEDs.

Functional Polymers and Porous Materials : Fluorinated building blocks are increasingly used to create materials with specific properties. For example, fluorinated covalent organic frameworks (COFs) have been synthesized for applications like selective gas capture. acs.org The hydrogen-bond donating ability of the CHF2 group could be used to direct the self-assembly of supramolecular structures or to create specific interaction sites within porous polymers, potentially leading to materials with tailored adsorption or catalytic properties. The incorporation of this compound into polymer backbones could yield materials with enhanced thermal stability, chemical resistance, and specific optical properties. researchgate.net

As synthetic methods for producing this compound and its derivatives become more robust and scalable, their exploration in materials science is expected to grow, unlocking new applications beyond the traditional biological realm.

Q & A

Basic: What are the common synthetic routes for 2-(difluoromethyl)pyrimidin-4-amine?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or fluorination strategies. For example, fluorinated pyrimidine derivatives can be synthesized via:

  • Step 1: Reacting pentafluoropyridine with sodium azide to introduce azide groups at specific positions .
  • Step 2: Subsequent reduction and functionalization to install the difluoromethyl and amine groups.
  • Key Conditions: Use of polar aprotic solvents (e.g., DMF) and catalysts (e.g., KF/Al₂O₃) to enhance fluorination efficiency.

Table 1: Synthetic Pathways and Yields

Starting MaterialReagents/ConditionsProduct YieldReference
PentafluoropyridineNaN₃, DMF, 80°C65% (Intermediate)
IntermediateH₂/Pd-C, NH₃/MeOH78% (Final Product)

Basic: How is this compound characterized for purity and structure?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substitution patterns (e.g., difluoromethyl protons at δ 5.2–5.5 ppm) .
    • LC-MS: Monitors molecular ion peaks (e.g., [M+H]⁺ at m/z 172.1) and detects impurities.
    • X-ray Crystallography: Resolves 3D conformation, critical for docking studies (e.g., binding to cholinesterases) .

Advanced: How do substituents at the 2-position influence inhibitory activity against cholinesterases?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-Donating Groups (e.g., 4-methylpiperidin-1-yl): Enhance BuChE selectivity (IC₅₀ = 2.2 µM) by stabilizing hydrophobic interactions in the active site .
  • Bulkier Substituents (e.g., naphthylmethyl): Improve AChE inhibition (IC₅₀ = 5.5 µM) but reduce selectivity due to steric clashes .

Table 2: Substituent Effects on Cholinesterase Inhibition

Substituent (2-position)AChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index (BuChE/AChE)
4-Methylpiperidin-1-yl25.82.211.7
Pyrrolidin-1-yl5.512.60.44

Mechanistic Insight: Molecular docking shows the difluoromethyl group stabilizes hydrogen bonds with Glu197 in hBuChE, while bulkier groups clash with Trp82 in AChE .

Advanced: How does fluorine substitution impact bioavailability and target binding?

Methodological Answer:
Fluorine’s effects are dual:

  • Pharmacokinetics: The difluoromethyl group reduces basicity of adjacent amines, enhancing blood-brain barrier penetration (logP = 1.8) .
  • Target Interactions:
    • Direct H-bonding with catalytic triad residues (e.g., Ser198 in AChE).
    • Conformational rigidity via C-F⋯π interactions with aromatic residues (e.g., Phe329) .

Data Contradiction Analysis: While fluorination generally improves metabolic stability, over-substitution (e.g., trifluoromethyl) may reduce solubility, necessitating optimization .

Advanced: What strategies resolve contradictions in SAR data for pyrimidine derivatives?

Methodological Answer:

  • Systematic Variation: Synthesize analogs with incremental substituent changes (e.g., methyl → ethyl → isopropyl) to isolate steric/electronic effects.
  • Computational Validation: MD simulations and free-energy calculations (e.g., MM-GBSA) to reconcile divergent IC₅₀ values .
  • Crystallographic Evidence: Compare binding modes of high- vs. low-activity analogs (e.g., 7e vs. 9e in hBuChE) to identify critical interactions .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

  • Hazard Classification: No acute toxicity reported, but handle as a potential irritant (GHS Category 4) .
  • Mitigation: Use PPE (gloves, goggles), work in a fume hood, and dispose via incineration (≥ 800°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.